1-Amino-2-(3-fluorophenyl)propan-2-ol

Overview

Description

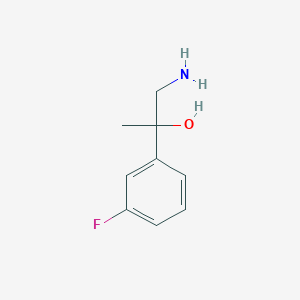

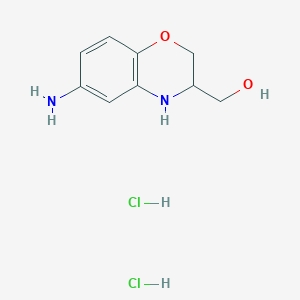

“1-Amino-2-(3-fluorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H12FNO. It is also known as 3-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1-Amino-2-(3-fluorophenyl)propan-2-ol” is 1S/C9H12FNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 . This indicates the presence of a fluorophenyl group attached to a propanol backbone with an amino group.Physical And Chemical Properties Analysis

“1-Amino-2-(3-fluorophenyl)propan-2-ol” has a molecular weight of 169.2 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Chitosan and Its Antimicrobial Potential

Chitosan, an aminopolysaccharide, exhibits remarkable biocompatibility and antimicrobial properties due to its unique chemical structure, which includes reactive hydroxyl and amino groups. This makes it a candidate for biomedical applications such as antimicrobial systems, potentially aligning with the chemical functionalities of 1-Amino-2-(3-fluorophenyl)propan-2-ol (Raafat & Sahl, 2009).

Fluorine in Protein Design

Fluorinated analogs of hydrophobic amino acids, including those similar to 1-Amino-2-(3-fluorophenyl)propan-2-ol, enhance protein stability against chemical and thermal denaturation while retaining biological activity. This underscores the utility of fluorinated compounds in designing proteins with novel chemical and biological properties (Buer & Marsh, 2012).

Fluorophores in Molecular Imaging

The application of fluorophores in cancer diagnosis through optical imaging illustrates the importance of fluorinated compounds in enhancing real-time detection capabilities, albeit the focus is on toxicity and safety considerations for clinical use. This highlights the relevance of fluorinated amino compounds in developing effective imaging agents (Alford et al., 2009).

Chitosan Composites in Drug Delivery

Chitosan's application in drug delivery systems, particularly when formulated into nanoparticles, demonstrates the material's versatility and effectiveness in controlled drug release and permeation enhancement. This indicates the potential for amino and fluorophenyl functionalities, as seen in 1-Amino-2-(3-fluorophenyl)propan-2-ol, to be leveraged in similar biomedical applications (Elgadir et al., 2014).

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation methods in water highlights the environmental benefits and efficiency of incorporating fluorinated groups into target molecules, underscoring the importance of fluorine chemistry in green and sustainable synthesis practices (Song et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name |

1-amino-2-(3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIKRIJRRRGFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(3-fluorophenyl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)

![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)